molecular formula C18H12Cl2FN3O3S B11213652 2,4-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,4-dichloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11213652
M. Wt: 440.3 g/mol
InChI Key: WKPLGHPTLQZDCJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple stepsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .

Uniqueness

What sets 2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H12Cl2FN3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H12Cl2FN3O3S/c19-10-1-6-13(15(20)7-10)18(25)22-17-14-8-28(26,27)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)

InChI Key

WKPLGHPTLQZDCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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